molecular formula C15H22O5 B7784056 artemisinin CAS No. 497820-35-6

artemisinin

Cat. No.: B7784056
CAS No.: 497820-35-6
M. Wt: 282.33 g/mol
InChI Key: BLUAFEHZUWYNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Artemisinin is a sesquiterpene lactone natural product isolated from the plant Artemisia annua , first identified by Professor Youyou Tu, whose work earned the Nobel Prize in Physiology or Medicine in 2015 . Its most distinguished feature is an endoperoxide bridge (1,2,4-trioxane ring) that is essential for its biological activity . This compound is a cornerstone of antimalarial therapy worldwide, used in this compound-based Combination Therapies (ACTs) as the first-line treatment for Plasmodium falciparum malaria . The primary research value of this compound lies in its unique mechanism of action, which is activated within specific biological environments. The endoperoxide bridge is cleaved by intracellular ferrous iron (Fe²⁺) or heme, leading to the generation of reactive oxygen species (ROS) and carbon-centered radicals that cause oxidative damage to cellular macromolecules . In malaria research, this iron-dependent activation selectively targets the parasite-infected red blood cells due to their high hemoglobin digestion rate . Beyond its antimalarial applications, this compound is a vital tool for investigating novel therapeutic pathways in oncology, immunology, and metabolic diseases . In cancer research, this compound and its derivatives demonstrate potent antiproliferative effects. Their mechanisms include inducing oxidative stress, triggering cell cycle arrest (G0/G1 or G2/M phases), and promoting various forms of cell death, including apoptosis and ferroptosis, an iron-dependent form of cell death . Studies also show that this compound can inhibit angiogenesis and modulate key signaling pathways such as NF-κB, PI3K/AKT, and MAPK . Furthermore, this compound exhibits immunomodulatory properties, such as re-establishing immune homeostasis and inhibiting pro-inflammatory cytokine production, making it a compound of interest for autoimmune disease research . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Handle this compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUAFEHZUWYNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860789
Record name 3,6,9-Trimethyloctahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497820-35-6, 63968-64-9
Record name Octahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497820-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Qinghaosu
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6,9-Trimethyloctahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,5aS,6R,8aS,9R,12S,12aR)-3,6,9-trimethyloctahydro-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.458
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Principles and Mechanism

Supercritical fluid extraction (SFE) using carbon dioxide (CO₂) leverages the tunable solvation properties of CO₂ in its supercritical state (critical point: 31.1°C, 7.38 MPa). Under elevated pressures (20–30 MPa) and moderate temperatures (308–333 K), CO₂ penetrates plant matrices, dissolving nonpolar compounds like artemisinin while minimizing thermal degradation. The process avoids toxic organic solvents, making it environmentally favorable.

Operational Parameters and Optimization

Key parameters include:

  • Particle size : Optimal grinding of A. annua to 0.2–2 mm enhances mass transfer by disrupting glandular trichomes where this compound is stored.

  • Pressure and temperature : A 2018 study identified 30 MPa and 33°C as optimal, yielding 0.71% this compound with 95% purity. Higher pressures increase solvent density, improving extraction efficiency but raising operational costs.

  • Co-solvents : Ethanol (0–12.6 wt.%) marginally improves yield by polarizing CO₂, though excessive ethanol complicates post-extraction purification.

Industrial-Scale Implementation

A patented SFE protocol (CN104327092A) outlines a closed-loop system:

  • CO₂ circulates through extraction and separation tanks, precipitating this compound upon decompression.

  • Crude extract undergoes ethanol recrystallization and activated carbon decolorization, achieving >98% purity.

  • CO₂ is recycled, reducing costs by 40% compared to hexane-based methods.

Table 1: Comparison of SFE Conditions and Outcomes

Pressure (MPa)Temperature (°C)Co-solventYield (%)Purity (%)
2060None0.8993
3033None0.7195
25505% ethanol0.8294

Organic Solvent Extraction

Traditional Hexane/Ethyl Acetate Systems

Hexane remains widely used due to its low cost and high this compound solubility. A typical protocol involves:

  • Soaking dried A. annua in warm hexane (30–45°C) for 10–48 hours.

  • Sequential crystallization using ethanol to isolate this compound from waxes and chlorophyll.

  • Final recrystallization in 50% ethanol yields 85–90% pure this compound.

Drawbacks include prolonged extraction times (up to 72 hours) and residual solvent toxicity, necessitating stringent purification.

Ionic Liquid-Assisted Extraction

Recent advances employ ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to enhance extraction rates. These solvents reduce processing time by 50% compared to hexane while achieving 23% higher this compound concentrations. Post-extraction, this compound is partitioned into water, yielding 82% recovery via crystallization.

Microwave-Assisted Extraction (MAE)

Methodology and Efficiency

MAE combines microwave heating with solvents like hexane-ethanol azeotropes to accelerate this compound release. A 2014 study demonstrated that 20 minutes at 70°C with a 3:1 hexane-ethanol ratio achieves 1.2% yield, rivaling 6-hour Soxhlet extractions. Microwaves disrupt cell walls via dielectric heating, enhancing solvent penetration.

Limitations and Scalability

While MAE reduces energy consumption by 60%, industrial adoption is hindered by high equipment costs and challenges in uniform heating of large batches.

Biosynthetic and Metabolic Engineering Approaches

Biosynthesis Pathway Elucidation

This compound biosynthesis in A. annua involves:

  • Amorpha-4,11-diene synthase cyclizing farnesyl diphosphate (FDP) to amorpha-4,11-diene.

  • Cytochrome P450 enzymes oxidizing amorpha-4,11-diene to artemisinic acid.

  • Photochemical oxidation of dihydroartemisinic acid to this compound.

Heterologous Production

Metabolic engineering in Saccharomyces cerevisiae and Nicotiana benthamiana has enabled semi-synthetic this compound production:

  • Yeast strains expressing A. annua genes yield 25 mg/L artemisinic acid, which is chemically converted to this compound.

  • Plant trichome engineering boosts this compound content 3-fold by overexpressing pathway genes.

Table 2: Biosynthetic Yields in Engineered Systems

Host OrganismThis compound PrecursorYield (mg/L)
S. cerevisiaeArtemisinic acid25
N. benthamianaDihydroartemisinic acid18

Industrial Purification and Quality Control

Crystallization and Recrystallization

Post-extraction, crude this compound is dissolved in hot ethanol, treated with activated carbon, and cooled to induce crystallization. Double recrystallization in 50% ethanol achieves pharmacopeial-grade purity (>99%).

Analytical Validation

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is the gold standard for quantifying this compound, with a detection limit of 0.01 µg/mL .

Chemical Reactions Analysis

Reaction with Haemoglobin-Bound Haem

Artemisinin reacts preferentially with protein-bound haem in haemoglobin (Hb) rather than free haem :

  • Kinetics : Hb (2.5 mg, 0.152 µmol haem) reacts with this compound (1.9 µmol) in acetonitrile/phosphate buffer (pH 7), showing biphasic Soret band shifts (401 → 407 → 413 nm) .

  • Products : Forms mono- (HA) and di-alkylated (HAA) haem adducts via covalent modification :

    AdductYield (%)Inhibition of Haemozoin Synthesis
    HA24Moderate
    HAA52Strong (>90%)
  • Mechanism : Haem iron reduces the endoperoxide, generating carbon-centered radicals that alkylate haem porphyrin .

Haem vs. Free Ferrous Iron Activation

This compound activation depends predominantly on haem rather than free Fe²⁺ :

ParameterHaem-Dependent ActivationFree Fe²⁺ Activation
Binding to Plasmodium124 covalent protein targets No detectable binding
IC₅₀ ModulationALLN (protease inhibitor) ↑ IC₅₀ 100x DFO (iron chelator) minimal effect
Cancer Cell ToxicityEnhanced by ALA (haem precursor) Unaffected by Fe²⁺

Free Radical Generation via Fe²⁺

Reaction with Fe²⁺ produces radicals critical for antimalarial activity :

  • Products :

    • Tetrahydrofuran (3) from primary C-centered radical (1) .

    • 3-Hydroxy deoxyqinghaosu (4) from secondary radical (2) .

  • Structure-Activity :

    DerivativeAntimalarial Activity (ED₅₀, nM)Fe²⁺ Reactivity
    2′,4′-Dimethoxyphenyl (5) 12.4High
    11α-Methyl epimer (6) 98.7Negligible

Acid-Catalyzed Decomposition

This compound undergoes pH-dependent degradation :

  • Protonation Sites :

    • O5a (this compound) and O4a (arteether) are preferred .

    • No direct protonation of peroxide O1–O2 bond .

  • Pathways :

    • Radical pathway dominates in acidic conditions .

    • Derivatives include 10-deoxythis compound (2) and 9-ene-10-deoxythis compound (3) via reduction .

Microbial Transformation Products

Cunninghamella spp. biotransform this compound into hydroxylated derivatives :

MetaboliteStructure ModificationBioactivity
4 2α-Hydroxy-5α-acetoxyReduced
7 5α-Hydroxy-1-deoxy-10-deoxoActive
10 4α,7β-Dihydroxy-1-deoxy-10-deoxoUnknown

Key Mechanistic Insights

  • Haem Specificity : Haem from parasite digestion (trophozoite stage) or biosynthesis (early ring stage) activates this compound, enabling selective toxicity .

  • Redox Modulation : Haem-artemisinin adducts disrupt haemozoin crystallization and generate oxidative stress via altered redox properties .

  • Synthetic Utility : Chemical reduction (NaBH₄) and microbial hydroxylation enable derivative synthesis while preserving peroxide integrity .

This multifaceted reactivity underpins this compound’s efficacy and informs strategies to combat drug resistance through targeted derivative design.

Scientific Research Applications

Antimalarial Applications

Artemisinin and Combination Therapies
this compound-based combination therapies (ACTs) are the cornerstone of malaria treatment globally. ACTs are effective against Plasmodium falciparum, including multidrug-resistant strains. The World Health Organization (WHO) endorses these therapies due to their efficacy and safety profile .

Mechanism of Action
this compound exerts its antimalarial effects through the generation of reactive oxygen species that damage the parasite's membranes and proteins. This mechanism is crucial for its rapid action against malaria parasites, leading to reduced gametocyte carriage and transmission .

Antiviral Properties

Recent studies have indicated potential antiviral applications of this compound, particularly against viruses such as hepatitis B and C, as well as HIV. Research has shown that this compound can inhibit viral replication and modulate immune responses . However, most antiviral studies are still in early clinical phases, necessitating further investigation to confirm efficacy and safety.

Antitumor Effects

Cancer Research
this compound and its derivatives have demonstrated promising anticancer properties. They induce apoptosis in various cancer cell lines and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Notable studies have highlighted the effectiveness of this compound in treating breast cancer, leukemia, and other malignancies .

Case Studies

  • A clinical trial involving this compound derivatives showed significant tumor reduction in patients with metastatic breast cancer.
  • Another study reported that this compound could enhance the effects of conventional chemotherapeutics, suggesting a synergistic potential .

Anti-inflammatory Applications

This compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Its ability to inhibit pro-inflammatory cytokines has been documented in various preclinical studies .

Dermatological Uses

Recent research has explored the use of this compound in dermatology, particularly for skin diseases like psoriasis and eczema. Its anti-inflammatory effects contribute to symptom relief in these conditions .

Summary of Research Trends

A bibliometric analysis reveals a growing interest in this compound research across various fields:

  • Antimalarial : Dominates research focus with numerous clinical trials.
  • Antitumor : Increasingly recognized for its potential in oncology.
  • Antiviral : Emerging area with limited but promising findings.
  • Anti-inflammatory : Gaining traction as a therapeutic option for chronic inflammatory diseases.
Application AreaKey FindingsResearch Status
AntimalarialEffective against drug-resistant malariaEstablished
AntiviralInhibits replication of several virusesEarly-stage clinical trials
AntitumorInduces apoptosis; enhances chemotherapy effectsGrowing evidence
Anti-inflammatoryReduces cytokine levelsPreclinical studies
DermatologicalAlleviates symptoms of skin diseasesEmerging research

Mechanism of Action

Comparison with Similar Compounds

Artemisinin Derivatives

  • Artesunate : A water-soluble hemisuccinate derivative with superior bioavailability compared to this compound. Pharmacokinetic studies show rapid conversion to dihydrothis compound (DHA), achieving higher plasma concentrations and enhanced antimalarial efficacy .
  • Dihydrothis compound (DHA) : The active metabolite of this compound derivatives, with improved solubility and potency. It demonstrates 3–5-fold higher antimalarial activity than this compound in vitro .
  • Artemether : A lipid-soluble methyl ether derivative, used in combination therapies for uncomplicated malaria. Its prolonged half-life (7–10 hours) enables once-daily dosing .

Table 1: Key Pharmacokinetic and Pharmacodynamic Properties

Compound Bioavailability Half-Life (h) IC50 (nM)* Therapeutic Indications
This compound Low (~30%) 1–3 15–30 Malaria, cancer (preclinical)
Artesunate High (>80%) 0.5–1 5–10 Malaria, COVID-19 (investigational)
DHA Moderate (60%) 2–4 2–5 Malaria, tuberculosis (preclinical)
Artemether Moderate (65%) 7–10 8–12 Malaria

IC50 values against *Plasmodium falciparum .

Hybrid Compounds

This compound hybrids, such as this compound-thymoquinone and this compound-curcumin conjugates, exhibit dual mechanisms of action. For example, this compound-thymoquinone hybrids show enhanced binding affinity to SARS-CoV-2 main protease (Mpro, binding energy: −8.1 kcal/mol) compared to this compound alone (−6.2 kcal/mol) . These hybrids also demonstrate synergistic anticancer effects by targeting oxidative stress and DNA repair pathways .

Biotransformation Products

Microbial biotransformation of this compound by Aspergillus niger yields derivatives like 4-hydroxy-9,10-dimethyloctahydrofuro-(3,2-i)-isochromen-11(4H)-one (compound 6). However, some products (e.g., compounds 2, 3, and 7) lose antiplasmodial activity (IC50 > 1,000 nM), underscoring the necessity of the endoperoxide moiety for antimalarial action .

Compounds with Similar Metabolic Profiles

Thirteen compounds identified via metabolomics share a metabolic signature with this compound, suggesting overlapping mechanisms (e.g., oxidative stress induction). However, these compounds may target distinct pathways, as seen with OSM-S-106 , which mimics this compound’s effects but lacks cross-resistance in PfATP6 mutant strains .

Table 2: Resistance Profiles of this compound Analogues

Compound PfATP6 L263 Mutation Resistance* Mechanism of Resistance
This compound High (L263E, L263K) Reduced binding to mutant PfATP6
OSM-S-106 Low Independent of PfATP6
Artesunate Moderate Partial loss of endoperoxide activation

Data from *in silico docking and in vitro assays .

Biological Activity

Artemisinin, a natural compound derived from the sweet wormwood plant (Artemisia annua), has gained prominence as a potent antimalarial agent. Its unique mechanism of action, rapid efficacy, and safety profile have made it a cornerstone in malaria treatment, particularly in areas with multidrug-resistant strains of Plasmodium falciparum. This article explores the biological activity of this compound, examining its mechanisms, clinical efficacy, and potential applications beyond malaria treatment.

This compound's antimalarial activity is primarily attributed to its ability to generate reactive oxygen species (ROS) upon activation by heme, a component released during hemoglobin degradation in malaria-infected erythrocytes. The activated form of this compound alkylates proteins and lipids within the parasite, leading to cell death. Key studies have identified multiple molecular targets within the Plasmodium proteome, including those involved in glycolysis, hemoglobin degradation, antioxidant defense, and protein synthesis pathways .

Heme Activation Model

The heme activation model posits that this compound interacts with heme in the food vacuole of the parasite. Upon binding to heme, this compound undergoes a chemical transformation that produces free radicals capable of damaging critical biomolecules within the parasite. This model explains the rapid clearance of parasitemia observed with this compound-based therapies .

Clinical Efficacy

This compound and its derivatives have shown remarkable efficacy in treating uncomplicated malaria. A systematic review encompassing 41 trials with over 5,000 patients demonstrated that this compound-based combination therapies (ACTs) significantly outperformed standard treatments in terms of parasite clearance rates and overall cure rates. Notably, ACTs are particularly effective in regions with high levels of drug resistance .

Comparative Efficacy in Trials

Study Population Treatment Outcome
1999 Review5,000 patientsVarious ACTsFast parasite clearance; high cure rates
WHO StudySoutheast AsiaACTs vs. standard treatmentsACTs more effective in multidrug-resistant areas
Case StudyThailandOral artemether/artesunateNo significant neurotoxicity detected

Safety Profile

Despite concerns regarding potential neurotoxicity associated with high doses of this compound derivatives, recent studies have shown no significant adverse effects in patients treated for acute malaria. A controlled study found no consistent differences in auditory processing between treated patients and controls . Furthermore, this compound's side effects are generally mild compared to traditional antimalarials.

Beyond Malaria: Other Biological Activities

Research has begun to explore the broader biological activities of this compound beyond its antimalarial properties. Recent studies suggest potential applications in treating various diseases:

  • Cancer : this compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Inflammatory Disorders : Analogues like artemisitene have shown promise in modulating inflammatory responses and protecting against oxidative stress .
  • Antiviral Activity : Preliminary findings indicate that this compound may possess antiviral properties against certain viruses, warranting further investigation .

Q & A

What experimental design strategies maximize artemisinin extraction efficiency from Artemisia annua biomass?

Basic Research Question
A factorial design (2³) evaluating temperature (40–60°C), extraction time (1–3 hours), and hydrotrope concentration (0.5–1.5 M Na[Sal] or [Chol][Sal]) identifies critical variables. Central composite design (CCD) with six central replicates refines optimal conditions. ANOVA (95% confidence) validates model significance, while response surface methodology (RSM) maps interactions. For example, 55°C, 2 hours, and 1.0 M Na[Sal] achieved 92% yield (Table S2) .

How do ionic liquid-based solvents compare to traditional hydrotropes in this compound extraction?

Advanced Research Question
Ionic liquids (e.g., [Chol][Sal]) enhance solubility via hydrogen bonding and hydrophobic interactions. In a comparative study, [Chol][Sal] increased yield by 15% over Na[Sal] at equivalent concentrations. However, cost-benefit analysis is critical: ionic liquids require recycling protocols to offset higher initial costs. Validate purity post-extraction via HPLC-MS (e.g., 99.2% purity with [Chol][Sal] vs. 97.5% with Na[Sal]) .

What statistical methods resolve contradictions in this compound bioactivity data across studies?

Advanced Research Question
Apply meta-regression to adjust for covariates like parasite strain (e.g., Plasmodium falciparum 3D7 vs. Dd2) and assay type (microscopy vs. flow cytometry). A 2024 meta-analysis found IC₅₀ variations (±30%) linked to incubation time (48 vs. 72 hours). Use mixed-effects models to quantify heterogeneity (I² > 50% indicates high variability) .

What are the stability thresholds for this compound under varying storage conditions?

Basic Research Question
Degradation follows first-order kinetics: <5% loss at -20°C over 6 months vs. 15% at 4°C. Monitor via accelerated stability testing (40°C/75% RH for 3 months). Store lyophilized extracts under argon to prevent oxidation. HPLC-UV quantification with artesunate as an internal standard reduces measurement error (±2%) .

How can response surface methodology (RSM) optimize solvent-to-biomass ratios?

Advanced Research Question
RSM with Design Expert software generates 3D contour plots to model interactions. A 1:10 (w/v) ratio maximizes yield while minimizing solvent waste. Validate predictions via confirmatory runs (e.g., predicted 89.7% vs. observed 90.3% yield). Include lack-of-fit tests (p > 0.05 indicates model adequacy) .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图
14:24

Which analytical techniques validate this compound structural integrity post-extraction?

Basic Research Question
Combine HPLC-DAD (λ = 260 nm) with NMR (¹H, 13C) for cross-validation. For instance, characteristic NMR peaks include δ 5.86 ppm (endoperoxide proton) and δ 104.2 ppm (lactone carbonyl). MS/MS fragmentation (m/z 283 → 265) confirms molecular identity .

How do conflicting reports on this compound’s cytotoxicity in mammalian cells align?

Advanced Research Question
Dose-response meta-analysis reconciles discrepancies. At IC₅₀ > 100 µM, cytotoxicity in HepG2 cells is negligible (<5% apoptosis), but synergism with iron chelators increases toxicity 10-fold. Use Comet assays to differentiate genotoxic vs. metabolic effects .

What protocols mitigate matrix interference in this compound quantification?

Basic Research Question
Solid-phase extraction (C18 cartridges) removes chlorophyll and flavonoids. Optimize mobile phase (acetonitrile:water, 65:35 v/v) to resolve this compound from co-eluting compounds. Spike recovery tests (95–105%) confirm method robustness .

How to design a replication study for this compound’s antimalarial mechanisms?

Advanced Research Question
Replicate primary findings (e.g., heme-activated radical formation) using orthogonal assays:

  • Electron paramagnetic resonance (EPR) to detect free radicals.
  • Fluorescent probes (DCFH-DA) for ROS quantification.
    Control for Fe²⁺ concentrations (0.1–1.0 mM) to avoid artifact generation .

What are the pitfalls in scaling up this compound extraction from lab to pilot scale?

Advanced Research Question
Heat transfer inefficiencies in larger reactors reduce yield by 10–15%. Computational fluid dynamics (CFD) models optimize agitation speed (200–400 rpm) and vessel geometry. Pilot trials with 10 kg biomass batches achieved 85% lab-scale yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
artemisinin
Reactant of Route 2
artemisinin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.